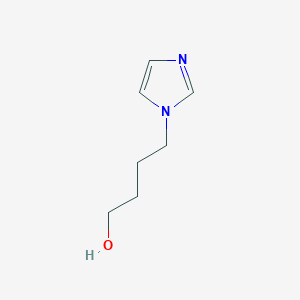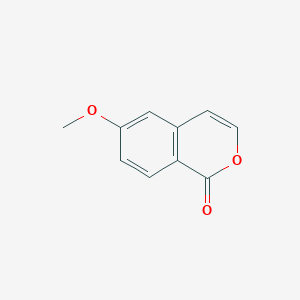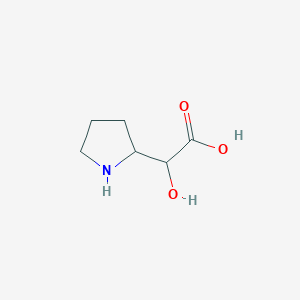
1-Ethynyl-cyclohexanecarboxylic acid
Vue d'ensemble
Description
1-Ethynyl-cyclohexanecarboxylic acid is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethynyl magnesium bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of benzoic acid derivatives, followed by functional group transformations to introduce the ethynyl and carboxylic acid groups. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction conditions, including temperature and pressure control, are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Ethynyl-cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 1-ethynyl-cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylbenzoic acid: Contains an aromatic ring instead of a cyclohexane ring, leading to distinct chemical properties.
Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 1-Ethynyl-cyclohexanecarboxylic acid is unique due to the presence of both an ethynyl group and a cyclohexane ring, which confer specific reactivity and potential applications not observed in its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
1-ethynylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWTYRADOECFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
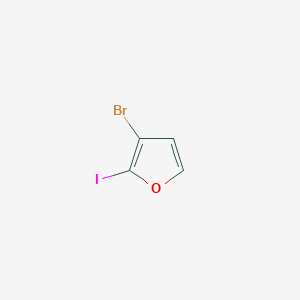
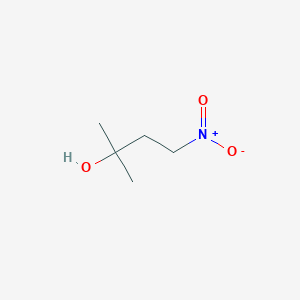
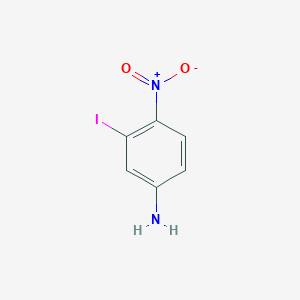
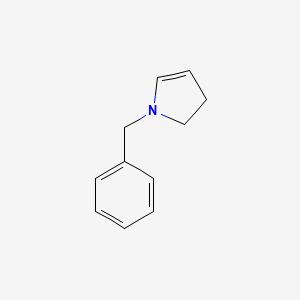
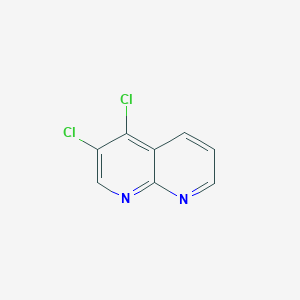

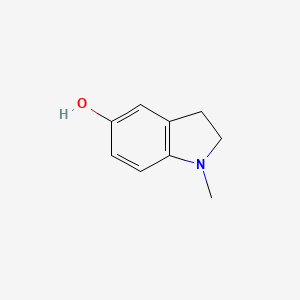
![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
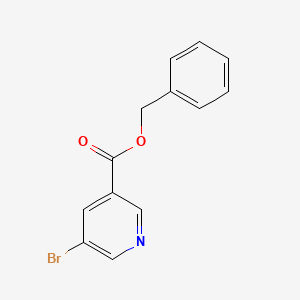
![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)
